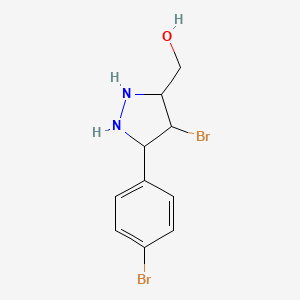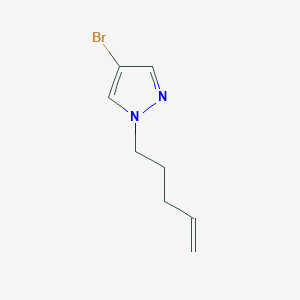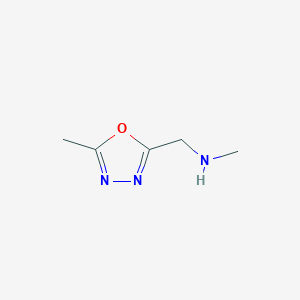
1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Azetidines, which include 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid consists of a four-membered azetidine ring with a carboxylic acid group and a 2-chloro-4-fluorobenzoyl group attached.Chemical Reactions Analysis
The reactivity of azetidines, including 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid, is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen
Pharmacology: Drug Development
In pharmacology, this compound is explored for its potential as a building block in drug design . Its unique structure, featuring a strained azetidine ring, makes it a candidate for developing novel pharmacophores. These pharmacophores can interact with biological targets in ways that traditional structures cannot, potentially leading to new classes of therapeutic agents.
Organic Synthesis: Advanced Intermediates
Organic chemists value 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid for its reactivity and versatility as an intermediate . It can undergo various transformations, including ring-opening reactions, which are useful in synthesizing complex organic molecules. This makes it an important tool in the synthesis of natural products and other sophisticated organic compounds.
Medicinal Chemistry: Peptidomimetics
In medicinal chemistry, this compound’s azetidine ring is used to mimic peptide bonds . Peptidomimetics are molecules that mimic the structure of peptides and can disrupt or modulate protein-protein interactions, which are crucial in many diseases. This application is particularly relevant in the development of new treatments for conditions where traditional small molecule drugs are ineffective.
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to act as an enzyme inhibitor makes it valuable in biochemistry research . By inhibiting specific enzymes, researchers can study the biological pathways and processes in which these enzymes are involved. This can lead to a better understanding of diseases at the molecular level and the development of targeted therapies.
Environmental Studies: Impact Assessment
While not a direct application, the environmental impact of synthesizing and using this compound is an area of study . Researchers assess the potential risks and benefits of using such chemicals, considering their stability, degradation, and the possibility of them becoming environmental pollutants.
Industrial Applications: Catalyst Design
In industrial chemistry, 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid is investigated for its role in catalysis . The compound could be part of catalyst systems that facilitate chemical reactions, which are essential in the production of various materials and chemicals on an industrial scale.
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which it belongs, are known for their ubiquity in natural products and importance in medicinal chemistry .
Mode of Action
It’s known that azetidines can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Result of Action
Azetidines are known to be excellent candidates for ring-opening and expansion reactions , which could potentially lead to various molecular and cellular effects.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-9-3-7(13)1-2-8(9)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIXKVULNXCERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)



![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)


![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
![1-[(2-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531246.png)


![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B1531251.png)

